TAPI-1 is a synthetic, low molecular weight compound widely used in biological and biochemical research as a potent and selective inhibitor of ADAM17/TACE. [] This enzyme plays a crucial role in ectodomain shedding, a process where the extracellular domain of transmembrane proteins is cleaved and released into the extracellular space. [] By inhibiting ADAM17, TAPI-1 effectively blocks the shedding of various proteins, including cytokines, growth factors, receptors, and adhesion molecules, thereby modulating a wide range of cellular processes. []
TAPI-1 is classified under the category of protease inhibitors, specifically targeting metalloproteinases and ADAM family enzymes. It has been sourced from various chemical suppliers and is utilized in research settings to study its effects on inflammation and cell signaling pathways. The compound has shown considerable efficacy in inhibiting not only TACE but also matrix metalloproteinases, making it a versatile tool in biochemical research.
The synthesis of TAPI-1 typically involves a series of organic reactions that can be categorized into several steps, although specific proprietary methods may vary among manufacturers. The general approach includes:
The solubility of TAPI-1 in dimethyl sulfoxide exceeds 10 mM, which facilitates its use in biological assays .
TAPI-1's molecular structure can be described by its chemical formula and specific molecular weight, although detailed structural diagrams are often proprietary. The compound's structure includes functional groups that are critical for its inhibitory activity against TACE and related enzymes.
Key structural data include:
This structure allows TAPI-1 to interact effectively with the active sites of target enzymes, inhibiting their function.
TAPI-1 primarily acts through competitive inhibition of TACE/ADAM17. The compound binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition has been quantified with IC50 values indicating the concentration required to inhibit 50% of enzyme activity:
The mechanism by which TAPI-1 exerts its effects involves several steps:
Research indicates that TAPI-1 can significantly modulate signaling pathways associated with inflammation, thereby highlighting its potential therapeutic applications .
TAPI-1 exhibits several notable physical and chemical properties:
These properties make TAPI-1 suitable for various laboratory applications, including in vitro assays and potentially therapeutic interventions .
TAPI-1 has a range of applications within scientific research:
TAPI-1 (C₂₆H₃₇N₅O₅) features a stereochemically complex structure with multiple chiral centers. Its core consists of:
Table 1: Structural Features of TAPI-1 and Its Isomer
Property | TAPI-1 | (S,S)-TAPI-1 (Isomer) | |
---|---|---|---|
CAS Number | 163847-77-6 | 171235-71-5 | |
Stereochemistry | (R)-configuration at key chiral centers | (S,S)-configuration | |
SMILES Notation | O=C(NC@@HC(NC@@HC(NCCN)=O)=O)C@HCC(NO)=O | O=C(NC@@HC(NC@@HC(NCCN)=O)=O)C(CC(C)C)CC(NO)=O | |
Synthetic Notes | Peptide coupling strategies; resolved stereochemistry | Analogous synthesis with (S)-amino acids | [5] [6] [7] |
Publicly accessible synthesis protocols remain limited, though patented routes involve solid-phase peptide synthesis (SPPS) or fragment coupling in organic solvents (e.g., DMF), followed by chiral purification [5] [7].
TAPI-1 has a molecular weight of 499.60 g/mol [1] [5] [7]. Its solubility varies significantly with solvent polarity:
Table 2: Solubility and Stability of TAPI-1
Property | Value | Experimental Conditions | |
---|---|---|---|
Molecular Weight | 499.60 g/mol | Calculated from C₂₆H₃₇N₅O₅ | |
Solubility in DMSO | 100 mg/mL (200.16 mM) | Hygroscopic; use anhydrous DMSO | |
Solubility in EtOH | ≥15.77 mg/mL | Requires sonication | |
Solubility in H₂O | ≥18.1 mg/mL | Limited; aqueous buffers possible | |
Storage | -20°C (desiccated, protected from light) | Stable for ≥2 years as powder | [5] [7] [9] |
The hydroxamic acid group confers sensitivity to prolonged aqueous storage, necessitating fresh stock solutions for experimental use [7].
TAPI-1 emerged in the mid-1990s as an optimized successor to TAPI-0, driven by efforts to inhibit TNF-α secretion in inflammatory diseases. Key milestones include:
TAPI-1 dually inhibits ADAM17 and MMPs via zinc chelation, disrupting proteolytic cleavage of transmembrane substrates:
Key Targets and Inhibitory Effects:
Table 3: Experimentally Determined IC₅₀ Values of TAPI-1
Target | Substrate | IC₅₀ | Cell/Assay System | |
---|---|---|---|---|
ADAM17 | Constitutive sAPPα release | 8.09 µM | HEK293 (M3 receptor-expressing) | |
ADAM17 | M3-stimulated sAPPα release | 3.61 µM | HEK293 (M3 receptor-expressing) | |
ADAM17 | TACE-dependent APP cleavage | 920 nM | TACE-overexpressing cells | |
General MMPs | Not substrate-specified | Variable | In vitro enzyme assays | [5] [7] [9] |
Functional Insights:
Appendix: Standardized Compound Names
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6